

Band alignment of MoTe₂ with different substrates

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Compound of Interest

Compound Name: Molybdenum telluride

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An In-depth Technical Guide to the Band Alignment of Molybdenum Ditelluride (MoTe₂) with Various Substrates

Introduction

Molybdenum ditelluride (MoTe₂), a transition metal dichalcogenide (TMD), has garnered significant interest within the research community for its unique electronic and optoelectronic properties. As a material that can exist in different crystalline phases, most notably the semiconducting 2H phase and the semi-metallic 1T' phase, MoTe₂ offers a versatile platform for next-generation electronic devices.^[1] A critical parameter governing the performance of these devices is the band alignment at the interface between MoTe₂ and the chosen substrate or contact material. This alignment dictates charge carrier injection and transport across the heterojunction, influencing everything from transistor switching characteristics to the efficiency of photodetectors.

This technical guide provides a comprehensive overview of the band alignment of MoTe₂ with a variety of substrates. It is intended for researchers, scientists, and professionals in materials science and drug development who are working with or exploring the applications of this promising 2D material. The guide summarizes key quantitative data, details the experimental protocols used for characterization, and provides visual representations of band alignments and experimental workflows.

Data Presentation: Band Alignment Parameters of MoTe₂ and Substrates

The following table summarizes the experimentally determined and calculated electronic properties of MoTe₂ and several common substrates. These parameters are crucial for predicting and understanding the band alignment at their interfaces.

| Material | Work Function (Φ) [eV] | Ionization Potential (IP) / Valence Band Maximum (VBM) [eV] | Electron Affinity (χ) / Conduction Band Minimum (CBM) [eV] | Band Gap (E _g) [eV] | Measurement/Calculation Method |
|---------------------------------------|-------------------------------|---|--|-------------------------------------|--------------------------------|
| MoTe ₂ (Bulk/Few-layer) | 4.1 - 4.33[2] [3] | 5.00[4] | 4.77[5] | 0.88 - 1.02 (indirect/direct)[3] | XPS, KPFM |
| MoTe ₂ (Monolayer) | 1.10 (direct) [6] | Photoluminescence, Optical Absorption | | | |
| SiO ₂ | ~9 | | | | |
| hBN | ~6 | | | | |
| Gold (Au) | 5.4[5] | | | | |
| Nickel (Ni) | 5.0[5] | | | | |
| Palladium (Pd) | 5.6[5] | | | | |
| MoS ₂ | 1.8 (monolayer, direct)[7] | | | | |

Experimental Protocols

The determination of band alignment is primarily achieved through a combination of surface-sensitive spectroscopic techniques. The most common methods are X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and Kelvin Probe Force Microscopy (KPFM).

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

XPS and UPS are powerful techniques for determining the electronic structure of materials, including their work function, ionization potential, and valence band maximum.

Methodology:

- **Sample Preparation:** The MoTe₂ and substrate materials are prepared with atomically clean surfaces, typically through mechanical exfoliation or in-situ cleaving in an ultra-high vacuum (UHV) environment to prevent surface contamination.
- **Work Function Measurement (UPS):** The sample is irradiated with a UV light source (typically He I or He II). The kinetic energy of the emitted photoelectrons is measured. The work function (Φ) is determined by subtracting the width of the photoelectron energy distribution from the photon energy of the UV source. This is often determined from the secondary electron cutoff.[\[2\]](#)[\[8\]](#)
- **Valence Band Maximum (VBM) Measurement (UPS/XPS):** The energy distribution of photoelectrons emitted from the valence band is measured. The VBM is determined by extrapolating the leading edge of the valence band spectrum to the baseline.[\[4\]](#)
- **Core Level Analysis (XPS):** The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energies of these electrons are characteristic of the elements and their chemical states. By measuring the core-level binding energies of Mo, Te, and the substrate elements, the relative alignment of the energy bands at the interface can be determined.[\[4\]](#)[\[9\]](#)
- **Band Offset Calculation:** The valence band offset (VBO) at a heterojunction is calculated by comparing the VBM positions of the individual materials relative to their core levels, and then

measuring the core level alignment at the interface. The conduction band offset (CBO) can then be determined using the known band gaps of the materials.

Kelvin Probe Force Microscopy (KPFM)

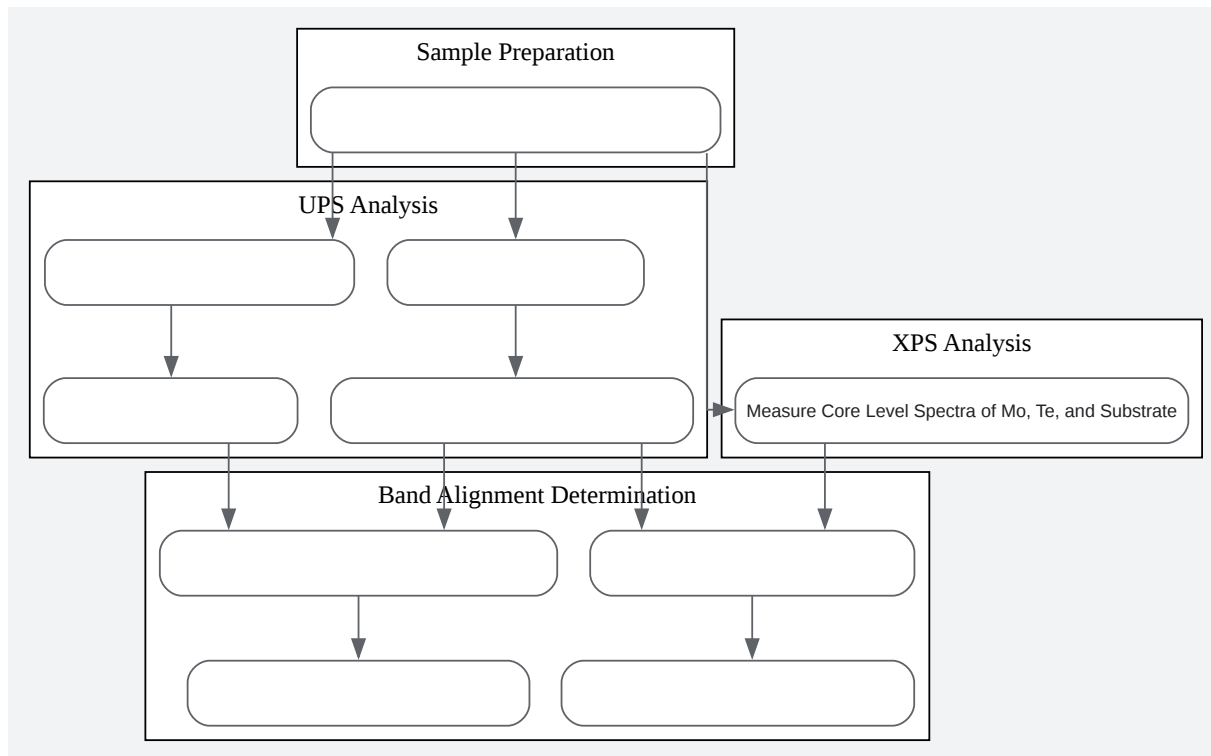
KPFM is a non-contact scanning probe microscopy technique that maps the work function or surface potential of a material with high spatial resolution.^[10]

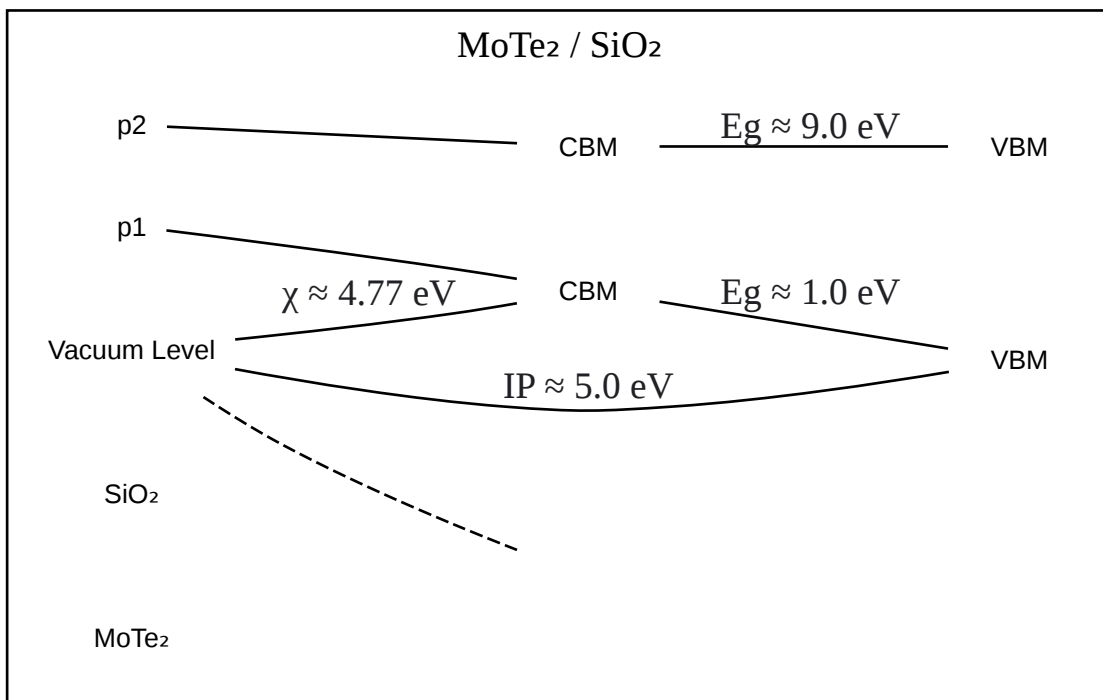
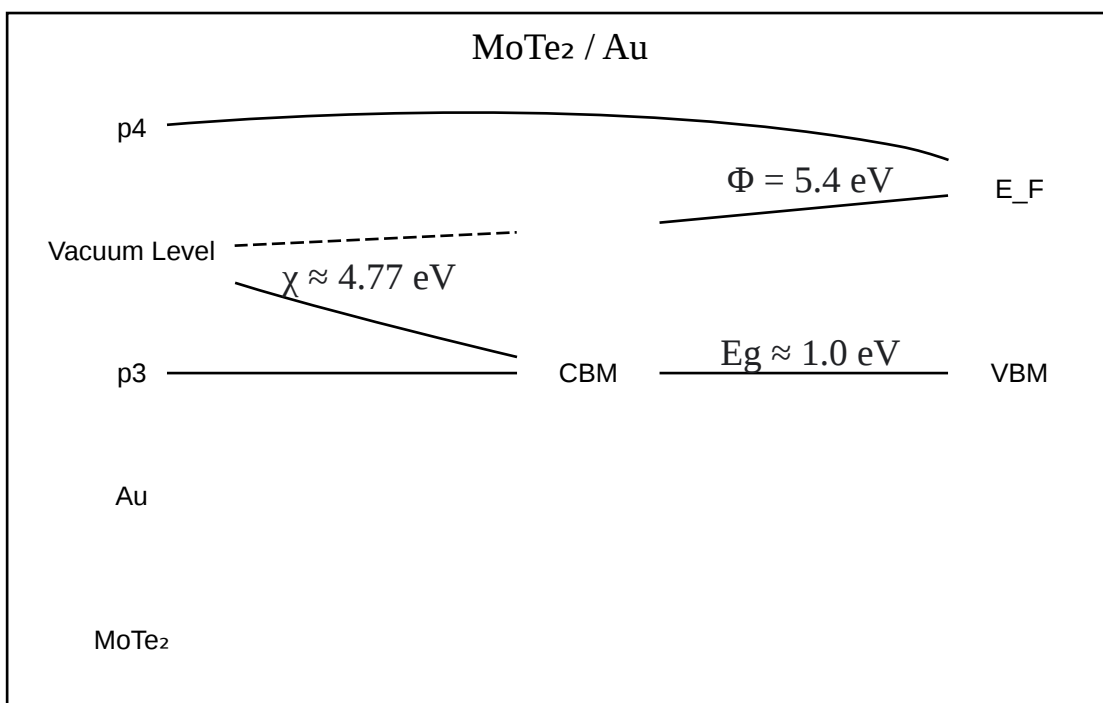
Methodology:

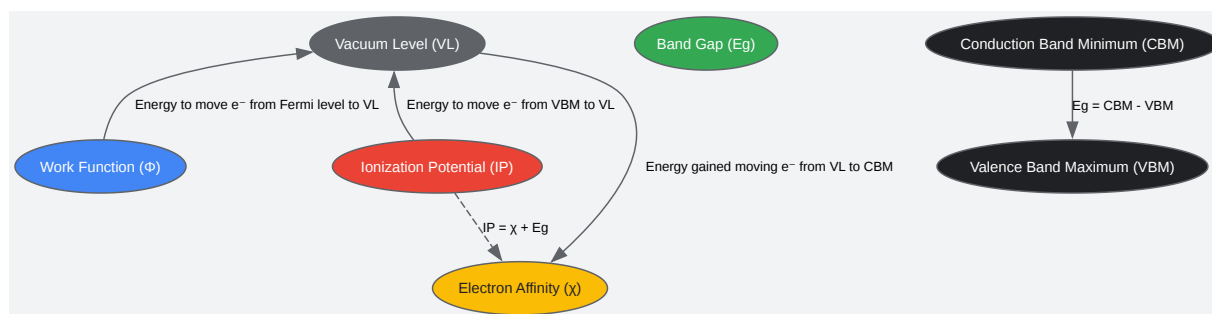
- **AFM Setup:** KPFM is based on an Atomic Force Microscope (AFM). A conductive AFM tip is brought into close proximity to the sample surface.
- **Contact Potential Difference (CPD) Measurement:** An AC voltage is applied to the AFM tip, causing it to oscillate due to the electrostatic force between the tip and the sample. A DC bias is simultaneously applied and adjusted to nullify this oscillation. The required DC bias is equal to the contact potential difference (CPD) between the tip and the sample.
- **Work Function Mapping:** The work function of the sample (Φ_{sample}) can be calculated if the work function of the tip (Φ_{tip}) is known, using the equation: $\text{CPD} = (\Phi_{\text{tip}} - \Phi_{\text{sample}}) / e$, where e is the elementary charge. By scanning the tip across the surface, a map of the work function can be generated.^{[11][12][13]}

Visualizations

Experimental Workflow for Photoelectron Spectroscopy







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